

Solubility of 2-Chloro-6-nitrophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-nitrophenol

Cat. No.: B183082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **2-Chloro-6-nitrophenol** in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining the precise solubility of **2-Chloro-6-nitrophenol** in a laboratory setting.

Introduction to 2-Chloro-6-nitrophenol

2-Chloro-6-nitrophenol is a yellow crystalline solid with the chemical formula $C_6H_4ClNO_3$.^[1] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, and formulation development.

Solubility Data

Extensive searches of scientific databases and literature did not yield specific quantitative solubility data for **2-Chloro-6-nitrophenol** in a range of organic solvents. The compound is noted to be sparingly soluble in water.^[1] General information for nitrophenols suggests that they are typically more soluble in organic solvents than in water. For instance, related compounds like 4-chloro-2-nitrophenol are more soluble in organic solvents such as ethanol and acetone. While this suggests a similar trend for **2-Chloro-6-nitrophenol**, empirical determination is necessary for precise quantitative values.

The following table summarizes the qualitative solubility information gathered from various sources. Researchers are encouraged to use the experimental protocol outlined in the subsequent section to determine quantitative solubility values for their specific applications.

Table 1: Qualitative Solubility of **2-Chloro-6-nitrophenol** in Various Solvents

Solvent Classification	Solvent Name	Qualitative Solubility	Quantitative Solubility (g/100 mL at 25°C)
Polar Protic	Methanol	Reported as a suitable solvent for related compounds	Data not available
Ethanol		Reported as a suitable solvent for related compounds	Data not available
Polar Aprotic	Acetone	Reported as a suitable solvent for related compounds	Data not available
Acetonitrile		Reported as a suitable solvent for related compounds	Data not available
Dimethyl Sulfoxide (DMSO)		Reported as a suitable solvent for related compounds	Data not available
Nonpolar	Toluene	Data not available	Data not available
Hexane		Likely to have low solubility	Data not available
Halogenated	Dichloromethane	Reported as a suitable solvent for related compounds	Data not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric shake-flask method, a widely accepted technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of **2-Chloro-6-nitrophenol** in a given organic solvent at a specific temperature.

Materials:

- **2-Chloro-6-nitrophenol** (high purity)
- Selected organic solvent (analytical grade)
- Thermostatic shaker bath
- Calibrated thermometer
- Analytical balance (accurate to ± 0.1 mg)
- Glass vials with screw caps
- Syringe filters (chemically compatible with the solvent)
- Volumetric flasks
- Pipettes
- Evaporating dish or pre-weighed vials
- Drying oven or vacuum desiccator

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Chloro-6-nitrophenol** to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vial tightly to prevent solvent evaporation.

- Place the vial in a thermostatic shaker bath set to the desired temperature.
- Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.
- Sample Withdrawal and Filtration:
 - After equilibration, stop the agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibration temperature) to avoid precipitation.
 - Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
- Gravimetric Analysis:
 - Record the exact volume of the filtered saturated solution.
 - Transfer a precise volume of the filtrate to a pre-weighed evaporating dish or vial.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator can be used.
 - Once the solvent is removed, place the dish or vial in a drying oven at a temperature below the melting point of **2-Chloro-6-nitrophenol** until a constant weight is achieved. Alternatively, a vacuum desiccator can be used.
 - Record the final weight of the dish/vial containing the dried solute.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **2-Chloro-6-nitrophenol** by subtracting the initial weight of the empty dish/vial from the final weight.
 - The solubility can then be expressed in various units, such as grams per 100 mL of solvent (g/100 mL) or mole fraction.

Solubility (g/100 mL) = (Mass of solute in g / Volume of solvent in mL) * 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric shake-flask method for determining the solubility of **2-Chloro-6-nitrophenol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for **2-Chloro-6-nitrophenol** in organic solvents is not readily available in the public domain, this guide provides a framework for researchers and professionals in drug development to understand its general solubility characteristics. The provided detailed experimental protocol for the gravimetric shake-flask method offers a reliable means to determine the precise solubility in any solvent of interest, which is essential for process development, formulation, and other research applications. It is recommended that researchers perform these experimental determinations to obtain the accurate data required for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Solubility of 2-Chloro-6-nitrophenol in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b183082#solubility-of-2-chloro-6-nitrophenol-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com